1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
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Overview
Description
1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This specific compound features a piperazine ring substituted with a 3-fluorobenzyl group and a 4-(methylsulfanyl)benzyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride, 4-(methylsulfanyl)benzyl chloride, and piperazine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of piperazine with 3-fluorobenzyl chloride to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Second Substitution: The second step involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-(methylsulfanyl)benzyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl and methylsulfanylbenzyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors, such as serotonin or dopamine receptors, to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to influence cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Lacks the 4-(methylsulfanyl)benzyl group, which may result in different biological activities.
4-(Methylsulfanyl)benzylpiperazine: Lacks the 3-fluorobenzyl group, potentially altering its chemical and biological properties.
1-Benzyl-4-(4-methylsulfanyl)benzylpiperazine: Similar structure but without the fluorine atom, which can influence its reactivity and interactions.
Uniqueness
1-(3-Fluorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to the presence of both the 3-fluorobenzyl and 4-(methylsulfanyl)benzyl groups. These substituents can impart distinct electronic and steric effects, potentially leading to unique chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H23FN2S |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23FN2S/c1-23-19-7-5-16(6-8-19)14-21-9-11-22(12-10-21)15-17-3-2-4-18(20)13-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
UBDJGALHHAXHQU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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